2-(Chloromethyl)-5-(3-methoxyoxolan-3-yl)-1,3,4-oxadiazole is a chemical compound belonging to the oxadiazole family, characterized by a five-membered heterocyclic structure containing two nitrogen atoms. This compound has gained interest due to its potential biological activities and applications in medicinal chemistry. The molecular formula of this compound is CHClNO, with a molecular weight of approximately 218.64 g/mol .
This compound is classified under oxadiazoles, which are known for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities. The specific structure of 2-(Chloromethyl)-5-(3-methoxyoxolan-3-yl)-1,3,4-oxadiazole suggests potential applications in drug development and agrochemicals .
The synthesis of 2-(Chloromethyl)-5-(3-methoxyoxolan-3-yl)-1,3,4-oxadiazole typically involves several steps:
One method reported involves refluxing a mixture of chloroacetic acid and an appropriate hydrazide in the presence of phosphorus oxychloride. This reaction typically requires careful temperature control and monitoring via thin-layer chromatography to assess completion .
The molecular structure of 2-(Chloromethyl)-5-(3-methoxyoxolan-3-yl)-1,3,4-oxadiazole features:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed for structural confirmation. For instance, proton NMR can provide information on the hydrogen environment within the molecule, while MS helps determine its molecular weight and fragmentation pattern .
The compound can participate in various chemical reactions typical for oxadiazoles:
Reactions involving 2-(Chloromethyl)-5-(3-methoxyoxolan-3-yl)-1,3,4-oxadiazole can be monitored using chromatographic techniques to ensure purity and yield .
The mechanism of action for compounds like 2-(Chloromethyl)-5-(3-methoxyoxolan-3-yl)-1,3,4-oxadiazole often involves interaction with biological targets such as enzymes or receptors. The chloromethyl group may enhance lipophilicity, facilitating cell membrane penetration and subsequent biological activity.
Studies suggest that oxadiazoles can inhibit specific enzymes or interfere with cellular pathways, leading to their observed pharmacological effects .
Relevant analyses include Infrared (IR) spectroscopy to identify functional groups and NMR for structural elucidation .
The scientific uses of 2-(Chloromethyl)-5-(3-methoxyoxolan-3-yl)-1,3,4-oxadiazole extend across various fields:
The 1,3,4-oxadiazole ring system—a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms—represents a privileged scaffold in modern drug discovery due to its distinctive physicochemical properties and versatile drug-target interactions. This heterocyclic core demonstrates remarkable metabolic stability while serving as a planar, electron-deficient π-system capable of forming multiple hydrogen-bonding interactions with biological targets [1] [3]. The electronegative nitrogen and oxygen atoms within the ring create regions of partial positive charge on adjacent carbon atoms, facilitating dipole-dipole interactions and π-stacking with aromatic residues in enzyme binding pockets [4] [9]. This electronic profile underpins the widespread application of 1,3,4-oxadiazole derivatives as inhibitors targeting critical enzymes in disease pathways, particularly in oncology. For instance, derivatives bearing aryl substitutions at the 2- and 5-positions have demonstrated potent inhibition of epidermal growth factor receptor (EGFR) tyrosine kinase—a validated target in multiple cancers—through competitive binding at the adenosine triphosphate site [4] [6].
Table 1: Structure-Activity Relationships of 1,3,4-Oxadiazole Substitutions in Anticancer Agents
Position | Substituent Type | Biological Impact | Target Enzymes |
---|---|---|---|
C-2 | Aryl/Alkyl | Influences hydrophobic pocket binding affinity | EGFR, Tubulin |
C-5 | Electron-withdrawing groups | Enhances π-stacking with catalytic residues | HDAC, VEGFR-2 |
C-2/C-5 | Di-aryl systems | Promotes planarity for intercalation | Topoisomerase II |
Exocyclic | Chloromethyl (C-2) | Provides synthetic handle for conjugation | Various |
The structural versatility of the 1,3,4-oxadiazole ring enables rational optimization of pharmacokinetic properties. Introducing hydrophobic substituents at the 2-position enhances membrane permeability, while polar groups at the 5-position can improve aqueous solubility [3] [6]. This balance is exemplified in naproxen-conjugated 1,3,4-oxadiazole derivatives, where the nonsteroidal anti-inflammatory drug component provides hydrophobicity for cellular uptake while the oxadiazole moiety engages in specific hydrogen bonding with kinase targets [6]. Molecular docking studies of such compounds reveal stable binding conformations mediated by the oxadiazole nitrogen atoms coordinating with key amino acid residues in the EGFR active site [6]. The scaffold's adaptability to diverse substitution patterns without significant distortion of its planar geometry facilitates the exploration of three-dimensional chemical space around target binding sites, making it invaluable for structure-based drug design.
1,3,4-Oxadiazoles serve as multifunctional bioisosteres in medicinal chemistry, effectively replacing carboxylic acids, esters, and amides while conferring superior metabolic stability and altered physicochemical profiles. As carboxylic acid mimetics, the 1,3,4-oxadiazole ring exhibits similar pKa values (approximately 3-4) and hydrogen-bonding capabilities, but with significantly enhanced resistance to enzymatic hydrolysis compared to true carboxylic acid functionalities [4] [9]. This bioisosteric equivalence arises from the isoelectronic relationship between the carboxylate group (-COO-) and the deprotonated oxadiazole ring, both presenting two oxygen atoms capable of similar ionic and hydrogen-bonding interactions [7] [9]. The transformation of carboxylic acid-containing drugs into their 1,3,4-oxadiazole analogues frequently retains or enhances biological activity while improving pharmacokinetic properties such as oral bioavailability and plasma half-life [6] [9].
In the specific context of the compound 2-(chloromethyl)-5-(3-methoxyoxolan-3-yl)-1,3,4-oxadiazole, the oxadiazole core likely functions as a metabolically stable bioisostere for labile carboxylic acid or ester groups. The chloromethyl substituent at the C-2 position provides a reactive handle for further chemical derivatization or covalent interactions with biological nucleophiles, while the 3-methoxyoxolan-3-yl moiety at C-5 contributes steric bulk and moderate polarity that may influence target binding affinity and selectivity [2]. This substitution pattern aligns with structure-activity relationship studies of antiparasitic oxadiazoles, where lipophilic groups at C-5 enhance penetration through parasitic membranes and chloromethyl groups enable targeted delivery [2] [7].
Table 2: Bioisosteric Applications of 1,3,4-Oxadiazole in Drug Design
Original Functional Group | 1,3,4-Oxadiazole Bioisostere | Advantages Conferred | Therapeutic Application |
---|---|---|---|
Carboxylic acid (-COOH) | 1,3,4-Oxadiazole (deprotonated) | Enhanced metabolic stability, reduced glucuronidation | Anti-inflammatory agents |
Ester (-COOR) | 5-substituted-1,3,4-oxadiazole | Resistance to esterases, modulated lipophilicity | Antiviral prodrugs |
Amide (-CONHR) | 2-amino-1,3,4-oxadiazole | Improved bioavailability, reduced peptidase cleavage | Antimicrobials |
Reverse amide (-NHCO-) | 1,3,4-oxadiazole with N-linkage | Altered hydrogen-bonding directionality | Kinase inhibitors |
The bioisosteric utility extends beyond simple functional group replacement to influence global molecular properties. Introduction of the 1,3,4-oxadiazole ring typically reduces overall molecular polarity, enhancing blood-brain barrier penetration for central nervous system-targeted therapeutics [2] [7]. Additionally, the scaffold's conformational rigidity restricts rotational freedom, potentially reducing entropy penalties upon target binding compared to more flexible carboxylic acid or amide counterparts [4] [9]. These properties have been strategically exploited in developing broad-spectrum antiparasitic agents, where 1,3,4-oxadiazole derivatives demonstrate dual activity against Trypanosoma brucei, Leishmania species, and Plasmodium falciparum—activity profiles attributable to optimized distribution properties imparted by the heterocyclic core [2].
The therapeutic application of 1,3,4-oxadiazoles has evolved significantly since their initial exploration as simple heterocyclic compounds in the mid-20th century. Early pharmacological investigations focused primarily on their antimicrobial properties, leading to patents for oxadiazole-containing antibacterial agents in the 1960s [6] [7]. The discovery that 2,5-disubstituted-1,3,4-oxadiazoles could serve as stable mimetics of labile peptide bonds stimulated expanded research into their medicinal applications throughout the 1970s-1980s [9]. During this period, structure-activity relationship studies established fundamental principles governing oxadiazole pharmacology, particularly the importance of electron-withdrawing substituents at the 2-position for enhancing antimicrobial activity and lipophilic groups at the 5-position for optimizing tissue distribution [5] [7].
The 1990s witnessed a paradigm shift with the identification of 1,3,4-oxadiazoles as privileged scaffolds in oncology drug discovery. Seminal research demonstrated that certain diaryl-substituted derivatives functioned as potent tubulin polymerization inhibitors, with mechanistic studies revealing their binding at the colchicine site [3] [6]. This discovery catalyzed intensive exploration of oxadiazoles as antimitotic agents, culminating in several candidates entering clinical trials for solid tumors. Parallel developments established the scaffold's utility in kinase inhibition, particularly against EGFR and vascular endothelial growth factor receptor 2 (VEGFR-2), where the oxadiazole core served as a central hinge-binding motif [4] [6].
Contemporary research has further diversified therapeutic applications, with notable advances in antiparasitic drug development. Modern 1,3,4-oxadiazole derivatives exhibit unprecedented broad-spectrum activity against vector-borne parasites, exemplified by compounds demonstrating nanomolar inhibition of Plasmodium falciparum (malaria parasite) alongside efficacy against trypanosomal and leishmanial infections [2]. The compound 2-(chloromethyl)-5-(3-methoxyoxolan-3-yl)-1,3,4-oxadiazole represents a contemporary embodiment of this evolution, combining a reactive chloromethyl group for targeted delivery with a tetrahydrofuran-derived moiety optimized for penetration through parasitic membranes [2] [7]. This structural design reflects accumulated pharmacological knowledge spanning six decades of oxadiazole research, positioning such derivatives as promising candidates for addressing global health challenges posed by parasitic diseases.
Table 3: Historical Milestones in 1,3,4-Oxadiazole Therapeutic Development
Era | Key Developments | Therapeutic Focus | Representative Agents |
---|---|---|---|
1960s-1970s | Synthesis of simple 2,5-disubstituted derivatives; Initial antimicrobial screening | Antibacterial, Antifungal | 5-Aryl-2-mercapto-oxadiazoles |
1980s-1990s | Recognition as carboxylic acid bioisosteres; COX inhibition studies | Anti-inflammatory, Analgesic | Aroylpropanoic acid oxadiazole hybrids |
1990s-2000s | Tubulin polymerization inhibition; Kinase target engagement | Anticancer | Diaryloxadiazole-based EGFR inhibitors |
2010s-Present | Broad-spectrum antiparasitic activity; Structural complexity increases | Antiparasitic | 2-(Chloromethyl)-5-(3-methoxyoxolan-3-yl) derivatives |
The structural evolution of clinically investigated 1,3,4-oxadiazoles reveals increasing molecular complexity over time. Early-generation compounds featured simple phenyl or alkyl substituents, while contemporary derivatives incorporate sophisticated moieties such as the 3-methoxyoxolan-3-yl group present in 2-(chloromethyl)-5-(3-methoxyoxolan-3-yl)-1,3,4-oxadiazole—a structural feature designed to mimic transition states of parasitic enzymes or to exploit novel binding pockets identified through structural biology approaches [2] [7]. This progression exemplifies the scaffold's adaptability to modern drug discovery challenges and suggests continued utility in addressing emerging therapeutic needs.
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1